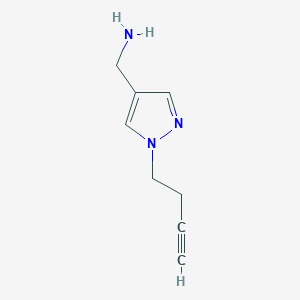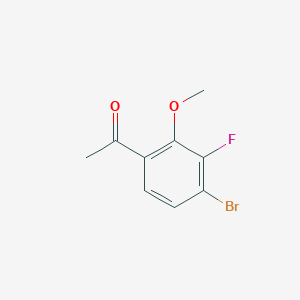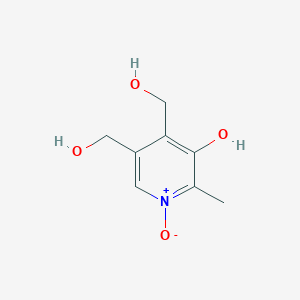![molecular formula C30H18Br2N2O3 B13435597 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of bromobenzoyl groups and an indolo-benzazepinone core, which contribute to its distinct chemical properties.
準備方法
The synthesis of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar compounds to 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one include:
7-(4-Bromobenzoyl)indolin-2-one (Bromfenac Lactam): Known for its anti-inflammatory properties.
Bromfenac (indol-indol) Dimer: Used in pharmaceutical research for its potential therapeutic effects.
Compared to these compounds, 4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo3,2-cbenzazepin-12-one is unique due to its specific structural features and the presence of multiple bromobenzoyl groups, which may confer distinct chemical and biological properties .
特性
分子式 |
C30H18Br2N2O3 |
|---|---|
分子量 |
614.3 g/mol |
IUPAC名 |
4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one |
InChI |
InChI=1S/C30H18Br2N2O3/c31-19-11-7-16(8-12-19)28(35)22-5-1-3-18-15-24-25(30(37)34-26(18)22)21-4-2-6-23(27(21)33-24)29(36)17-9-13-20(32)14-10-17/h1-14,33H,15H2,(H,34,37) |
InChIキー |
XYTDCDCYYMVHGT-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC=C2)C(=O)C3=CC=C(C=C3)Br)NC(=O)C4=C1NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


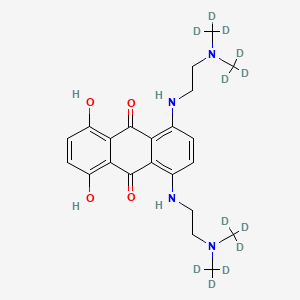
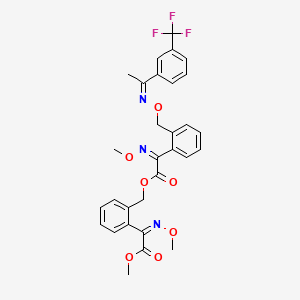
amine](/img/structure/B13435537.png)


![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
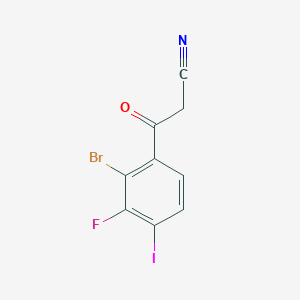
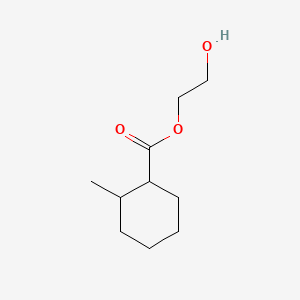
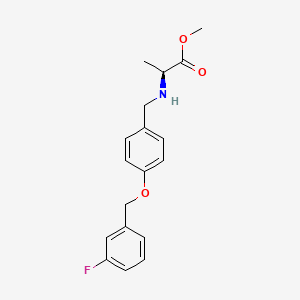
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
